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Compound of Interest

Compound Name: 2,3,4,7,8-Pentachlorodibenzofuran

Cat. No.: B044125 Get Quote

An In-Depth Technical Guide to 2,3,4,7,8-Pentachlorodibenzofuran

This technical guide provides a comprehensive overview of 2,3,4,7,8-
Pentachlorodibenzofuran (PeCDF), a member of the polychlorinated dibenzofurans (PCDFs)

class of compounds. This document is intended for researchers, scientists, and professionals in

the fields of toxicology, environmental science, and drug development.

Synonyms and Identifiers
2,3,4,7,8-Pentachlorodibenzofuran is known by several synonyms and is identified by

specific registry numbers. This information is crucial for accurate identification and literature

searches.

Identifier Value

IUPAC Name 2,3,4,7,8-pentachlorodibenzofuran

CAS Number 57117-31-4[1]

Molecular Formula C₁₂H₃Cl₅O

Synonyms
2,3,4,7,8-PeCDF, PCDF 114, Dibenzofuran,

2,3,4,7,8-pentachloro-

A more extensive list of synonyms includes: 2,3,4,7,8-PENTACDF, 2,3,4,7,8-pentachloro-

dibenzofura, 2,3,4,7,8-PENTACHLORODIPHENYLENEOXIDE, 2,3,4,7,8-PNCDF, 23478-

PCDF, and 23478PENTACHLORODIBENZO-PARA-FURAN.[2]
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Physicochemical Properties
Understanding the physical and chemical properties of 2,3,4,7,8-PeCDF is essential for

handling, experimental design, and environmental fate assessment.

Property Value

Molecular Weight 340.42 g/mol

Appearance Solid[2]

Water Solubility 0.000235 mg/L at 23°C[2]

Log Kow (Octanol/Water Partition Coefficient) 6.92[2]

Toxicological Data
2,3,4,7,8-PeCDF is a toxic compound with a range of effects observed in various experimental

models. Its toxicity is often compared to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the

most potent of the dioxin-like compounds.

Acute Toxicity
Species Route Endpoint Value

Male Fischer 344 Rat Oral LD₅₀ (35 days)
916 µg/kg (95% CI:

565-1484 µg/kg)[3]

In Vitro Potency (CYP1A Induction)
The induction of cytochrome P450 1A (CYP1A) enzymes is a hallmark of exposure to dioxin-

like compounds. The half-maximal effective concentration (EC₅₀) is a measure of the

compound's potency.
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Cell Type Endpoint EC₅₀ (nM)

Primary Human Hepatocytes CYP1A1 mRNA induction 0.369[4]

Primary Human Hepatocytes CYP1A2 mRNA induction 0.329[4]

H-4-II-E Rat Hepatoma Cells
Aryl Hydrocarbon Hydroxylase

(AHH) activity
0.256[4]

H-4-II-E Rat Hepatoma Cells
Ethoxyresorufin-O-deethylase

(EROD) activity
0.134[4]

Carcinogenicity
Studies in experimental animals have provided sufficient evidence for the carcinogenicity of

2,3,4,7,8-PeCDF.[2] In female Harlan Sprague-Dawley rats, gavage administration of PeCDF

for two years resulted in increased incidences of hepatocellular adenoma, cholangiocarcinoma

of the liver, and gingival squamous cell carcinoma of the oral mucosa.[5]

Mechanism of Action: The Aryl Hydrocarbon
Receptor (AhR) Signaling Pathway
The toxic effects of 2,3,4,7,8-PeCDF are primarily mediated through its interaction with the Aryl

Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Canonical AhR Signaling Pathway
The canonical pathway involves the binding of PeCDF to the cytosolic AhR complex, leading to

its nuclear translocation and the subsequent transcription of target genes.
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Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 2,3,4,7,8-

PeCDF.

Experimental Protocols
Detailed experimental methodologies are critical for the replication and validation of scientific

findings. Below are summaries of protocols used in key studies of 2,3,4,7,8-PeCDF.

In Vivo Acute Toxicity Study in Rats
This protocol is based on the study by Brewster et al. (1988).[3]

Test Animals: Male Fischer 344 rats.

Administration: Single oral gavage of 2,3,4,7,8-PeCDF dissolved in a suitable vehicle (e.g.,

corn oil).

Dose Groups: A range of doses are used to determine the LD₅₀, including a vehicle control

group.

Observation Period: Animals are observed for a period of at least 14 days, with the study by

Brewster et al. extending to 35 days.

Parameters Monitored:

Clinical signs of toxicity (e.g., weight loss, changes in appearance and behavior).

Mortality.

Hematology and serum clinical chemistry at necropsy.

Organ weights (liver, thymus, etc.).

Histopathological examination of major organs.

Biochemical assays, such as hepatic ethoxyresorufin-O-deethylase (EROD) activity, as a

marker of AhR activation.
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In Vitro CYP1A Induction Assay in Primary Hepatocytes
This protocol is a generalized representation based on studies such as Budinsky et al. (2010).

[4]

Cell Culture: Cryopreserved primary human or rat hepatocytes are thawed and plated on

collagen-coated plates in appropriate culture medium.

Compound Treatment: After cell attachment and stabilization, the hepatocytes are treated

with various concentrations of 2,3,4,7,8-PeCDF (typically in a solvent like DMSO, with a final

concentration kept low to avoid solvent effects). A vehicle control and a positive control (e.g.,

TCDD) are included.

Incubation: Cells are incubated with the test compound for a specified period (e.g., 24-72

hours) to allow for gene induction and protein expression.

Endpoint Measurement:

mRNA Quantification: Total RNA is extracted from the cells, and the expression levels of

CYP1A1 and CYP1A2 mRNA are quantified using real-time quantitative polymerase chain

reaction (RT-qPCR). Gene expression is typically normalized to a housekeeping gene.

Enzyme Activity Assay (EROD): The activity of CYP1A1/1A2 is measured using a

substrate like 7-ethoxyresorufin, which is converted to the fluorescent product resorufin.

The rate of resorufin formation is measured using a fluorometer.

Data Analysis: The results are typically expressed as fold induction over the vehicle control,

and EC₅₀ values are calculated from the concentration-response curves.

Analytical Method for Quantification in Environmental
Matrices
The analysis of 2,3,4,7,8-PeCDF in various samples is typically performed using highly

sensitive and specific methods, such as those outlined by the U.S. Environmental Protection

Agency (EPA).
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Method: EPA Method 1613 is a common method for the analysis of tetra- through octa-

chlorinated dioxins and furans, including 2,3,4,7,8-PeCDF.[1]

Principle: Isotope dilution high-resolution gas chromatography/high-resolution mass

spectrometry (HRGC/HRMS).

Sample Preparation:

Extraction: The method of extraction depends on the matrix (e.g., Soxhlet extraction for

solids, liquid-liquid extraction for aqueous samples).

Cleanup: The extract is subjected to a rigorous cleanup procedure to remove interfering

compounds. This may involve various chromatographic techniques such as column

chromatography with silica gel, alumina, and carbon.

Instrumentation:

A high-resolution gas chromatograph is used to separate the different PCDF congeners.

A high-resolution mass spectrometer is used for detection and quantification, providing

high sensitivity and specificity.

Quantification: Quantification is based on the isotope dilution principle, where a known

amount of a stable isotope-labeled analog of 2,3,4,7,8-PeCDF is added to the sample before

extraction. The ratio of the native compound to the labeled standard is used to calculate the

concentration, correcting for any losses during sample preparation and analysis.

Logical Relationships in Experimental Workflow
The following diagram illustrates a typical workflow for the toxicological evaluation of a

compound like 2,3,4,7,8-PeCDF.
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Caption: A generalized workflow for the toxicological assessment of 2,3,4,7,8-
Pentachlorodibenzofuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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